

An In-depth Technical Guide to the Discovery and Origin of Ivermectin

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Compound of Interest		
Compound Name:	Valone	
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This guide provides a detailed account of the discovery of Ivermectin, from the initial soil sample collection to its development as a broad-spectrum antiparasitic agent. It is intended for researchers, scientists, and drug development professionals.

Discovery and Origin

The story of Ivermectin begins with a collaborative research program between the Kitasato Institute in Japan and Merck & Co. in the United States. In the early 1970s, Satoshi Ōmura, a scientist at the Kitasato Institute, was leading a program focused on isolating novel microorganisms from soil samples to discover new bioactive compounds.

A particular soil sample, collected near a golf course in Kawana, Ito City, Shizuoka Prefecture, Japan, yielded a new species of actinomycete, which was later named Streptomyces avermitilis. This microorganism was sent to Merck Research Labs for further investigation as part of the ongoing collaboration.

At Merck, a team led by William C. Campbell tested extracts from the cultured S. avermitilis for their therapeutic potential. These extracts demonstrated remarkable efficacy against a variety of parasitic nematodes. The active components were isolated and characterized, leading to the identification of a new class of macrocyclic lactones named avermectins.

Ivermectin is a derivative of avermectin B1, which is a mixture of two homologous compounds, avermectin B1a and B1b. Through a process of selective hydrogenation, Ivermectin was developed, exhibiting an improved safety profile and enhanced activity. This new compound



proved to be highly effective against a broad range of internal and external parasites in animals and humans.

The pioneering work of Satoshi Ōmura and William C. Campbell on the discovery of Ivermectin was recognized with the 2015 Nobel Prize in Physiology or Medicine, which they shared with Tu Youyou for her discovery of artemisinin.

Quantitative Data

Table 1: Key Milestones in the Discovery of Ivermectin

Year	Milestone	Key Contributors/Institutions
1973	Isolation of Streptomyces avermitilis from a soil sample in Japan.	Satoshi Ōmura, Kitasato Institute
1975	Discovery of the anthelmintic activity of avermectins.	William C. Campbell, Merck & Co.
1979	Chemical structure of avermectins elucidated.	Merck & Co.
1981	Ivermectin first marketed for veterinary use.	Merck & Co.
1987	Ivermectin approved for human use to treat onchocerciasis (river blindness).	Merck & Co., World Health Organization

Table 2: Components of Avermectin B1

Component	Chemical Formula	Molar Mass (g/mol)
Avermectin B1a	C48H72O14	873.1
Avermectin B1b	C47H70O14	859.1



Experimental Protocols

Protocol 1: Isolation of Streptomyces avermitilis

- Soil Sample Collection: Soil samples were collected from various locations in Japan. The specific sample that yielded S. avermitilis was collected from the edge of a golf course in Kawana, Ito City, Shizuoka Prefecture.
- Sample Preparation: A suspension of the soil sample was prepared in sterile water.
- Serial Dilution and Plating: The soil suspension was serially diluted and plated onto agar media suitable for the growth of actinomycetes (e.g., oatmeal agar or starch-casein agar).
- Incubation: The plates were incubated at 28°C for 7-14 days.
- Colony Selection: Colonies exhibiting the characteristic morphology of Streptomyces (e.g., dry, chalky appearance with aerial mycelia) were selected for further investigation.
- Pure Culture Isolation: Selected colonies were streaked onto fresh agar plates to obtain pure cultures.
- Taxonomic Identification: The isolated strain was identified as a new species, Streptomyces avermitilis, based on its morphological, cultural, and physiological characteristics.

Protocol 2: Screening for Anthelmintic Activity

- Fermentation: The isolated S. avermitilis was cultured in a liquid fermentation medium to produce secondary metabolites.
- Extraction: The fermentation broth was extracted with an organic solvent (e.g., acetone or methanol) to obtain a crude extract.
- In Vivo Screening: The crude extract was administered to mice infected with the nematode Nematospiroides dubius.
- Efficacy Assessment: The efficacy of the extract was determined by comparing the worm burden in treated mice to that in untreated control mice. A significant reduction in worm count indicated positive anthelmintic activity.



 Bioassay-Guided Fractionation: The active crude extract was subjected to chromatographic techniques to separate its components. Each fraction was tested for anthelmintic activity to isolate the pure active compounds, the avermectins.

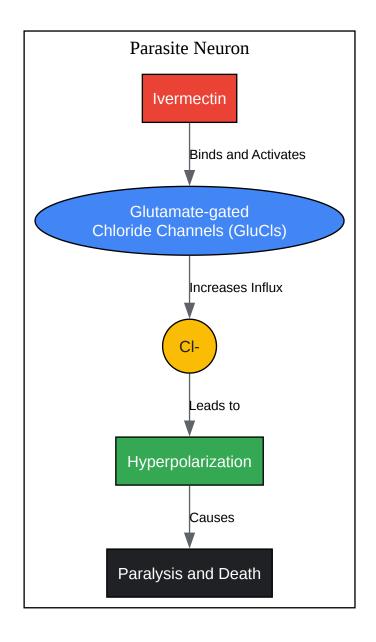
Diagrams



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Caption: Workflow of Ivermectin Discovery and Development.





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Caption: Mechanism of Action of Ivermectin in Parasites.

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